molecular formula C22H16N4 B2790747 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine CAS No. 339279-49-1

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine

Cat. No.: B2790747
CAS No.: 339279-49-1
M. Wt: 336.398
InChI Key: MZEGQEZGMZFHAK-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine is a pyrimidine derivative substituted at the 2,4, and 5 positions. The pyrimidine core is functionalized with phenyl groups at positions 2 and 4, while the 5-position features a phenyldiazenyl (-N=N-C6H5) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, or coordination chemistry.

Properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4/c1-4-10-17(11-5-1)21-20(26-25-19-14-8-3-9-15-19)16-23-22(24-21)18-12-6-2-7-13-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGQEZGMZFHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, in an aqueous dioxane solution at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Pyrimidine derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name & Reference Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine Phenyl (2,4), Phenyldiazenyl (5) C23H17N5 363.42 High hydrophobicity; potential π-π stacking interactions.
4-(2,4-Dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine 2-Amino, 4-(2,4-dichlorophenyl), 5-phenyldiazenyl C16H11Cl2N5 364.20 Enhanced antimicrobial potential due to Cl substituents.
4-Phenyl-2-(4-pyridinyl)-5-[(Z)-2-(3-(trifluoromethyl)phenyl)diazenyl]pyrimidine 4-Phenyl, 2-Pyridinyl, 5-CF3-phenyldiazenyl C22H15F3N6 420.39 Electron-deficient CF3 group improves redox stability.
5-[2-(4-Chlorophenyl)diazenyl]-2,4,6-pyrimidinetriol 2,4,6-Triol, 5-(4-chlorophenyldiazenyl) C10H7ClN4O3 266.64 High solubility due to hydroxyl groups; UV/Vis applications.
2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile 2-Anilino (3-OH), 4-thiazolyl, 5-cyano C15H12N6OS 340.36 CDK9 inhibition (IC50 < 50 nM); kinase selectivity.

Key Comparative Insights

Substituent Electronic Effects :

  • Electron-withdrawing groups (Cl, CF3) enhance stability and modulate redox properties. For example, the CF3 group in increases electrophilicity, favoring charge-transfer interactions.
  • Electron-donating groups (phenyl, hydroxyl) improve π-π stacking (e.g., ) or hydrogen-bonding capacity ().

Biological Activity: Thiazolyl and anilino substituents () correlate with kinase inhibition, while mesoionic thiadiazolium derivatives () act as antibiotic adjuvants.

Physical Properties :

  • Hydrophobic derivatives (e.g., ) exhibit higher melting points (>240°C) and lower solubility in polar solvents.
  • Hydroxyl-substituted pyrimidines () display enhanced aqueous solubility (up to 12 mg/mL in DMSO).

Crystal Packing :

  • Methyl 2,4-dihydroxy-5-(4-nitrophenyl)pyrimidine () forms a 3D network via O–H⋯O and C–H⋯O bonds, influencing stability and crystallinity .

Biological Activity

2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine can be represented as follows:

  • Molecular Formula : C19_{19}H16_{16}N4_{4}
  • Molecular Weight : 312.36 g/mol

The compound features a pyrimidine ring substituted with two phenyl groups and an azo group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine exhibits various biological activities, including:

  • Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating significant inhibitory effects.
  • Antimicrobial Properties : Studies have suggested potential antimicrobial and antifungal activities.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression.

Anticancer Activity

A notable study investigated the anticancer properties of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine against non-small cell lung cancer (NSCLC) cells. The results indicated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Case Study: Inhibition of EGFR

In a specific case study, the compound was tested for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in NSCLC. The findings revealed:

  • IC50_{50} : The compound exhibited an IC50_{50} value of 0.26 nM against EGFR L858R/T790M mutations.
  • Cell Line Efficacy : It showed potent activity against H1975 cells with an IC50_{50} of 0.008 μM.
  • Selectivity : Minimal toxicity was observed in non-tumorigenic cell lines, indicating a favorable therapeutic index.

Antimicrobial Properties

The antimicrobial activity of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine has also been explored. Preliminary investigations showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine exerts its biological effects is believed to involve:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their activity.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.

Data Summary Table

Biological ActivityIC50_{50} ValueTarget Cells/OrganismsNotes
EGFR Inhibition0.26 nMH1975 (NSCLC)High selectivity towards tumor cells
AntimicrobialVariesVarious bacterial strainsPotential for infection treatment

Q & A

Q. What are the established synthetic routes for 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Pyrimidine cores are often functionalized via nucleophilic aromatic substitution (e.g., replacing chloro groups with phenyl or diazenyl moieties) .
  • Diazenyl coupling : The diazenyl group is introduced via palladium-catalyzed cross-coupling or azo-coupling reactions under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and aromaticity (e.g., diazenyl protons appear as singlets near δ 8.5 ppm) .
  • X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., C-N diazenyl bonds ≈ 1.28 Å), and intermolecular interactions (π-π stacking of phenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 405.1342) .

Q. What biological targets are commonly associated with this pyrimidine derivative?

Preliminary studies suggest interactions with:

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets .
  • DNA repair enzymes : Intercalation or alkylation of DNA, monitored via comet assays or γ-H2AX foci quantification .
  • Microbial targets : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How do structural modifications at the diazenyl group influence bioactivity?

Systematic substitutions reveal:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance enzyme inhibition (IC50_{50} ↓ 40% for EGFR) by increasing electrophilicity .
  • Bulkier substituents (e.g., -CF3_3) reduce cellular permeability (logP ↑ 1.2) but improve thermal stability (Tm_{m} ↑ 15°C) .
  • Methodology : Compare activity via dose-response curves (MTT assays) and computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase catalytic lysine) .
  • MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Hammett constants (σ) and logP values predict activity trends across derivatives (R2^2 > 0.85) .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of diazenyl groups, affecting IC50_{50} values .
  • Crystal polymorphism : Different solid-state forms (e.g., Form I vs. II) show 20% variance in solubility and bioavailability .
  • Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via orthogonal assays (SPR alongside enzyme inhibition) .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters

StepReaction TypeConditionsYield (%)Purity (HPLC)
Diazenyl couplingPd(OAc)2_2/PPh3_380°C, N2_2, 12 h65>98%
RecrystallizationEthanol/H2_2O (3:1)RT, 24 h8599.5%

Q. Table 2: Biological Activity Trends

SubstituentTarget (IC50_{50})logPSolubility (µg/mL)
-H (parent)EGFR: 12 µM3.145
-NO2_2EGFR: 7.2 µM3.828
-CF3_3DNA Pol β: 18 µM4.515

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.